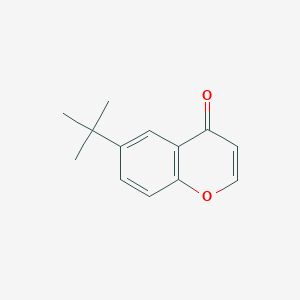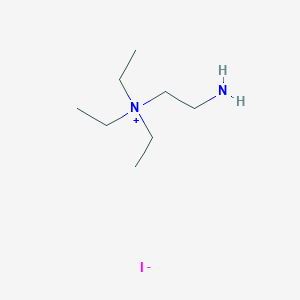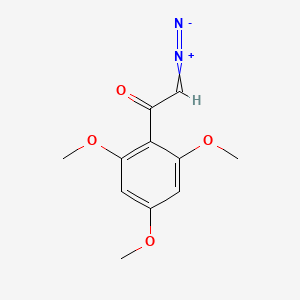
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate is a chemical compound known for its unique structure and properties. It features a diazonium group attached to an ethenolate moiety, with a 2,4,6-trimethoxyphenyl group as a substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate typically involves the diazotization of an appropriate precursor. One common method is the reaction of 2,4,6-trimethoxyphenylacetonitrile with nitrous acid, which leads to the formation of the diazonium salt. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, at low temperatures to stabilize the diazonium intermediate .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds, forming azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of nucleophiles like sodium halides or amines in aqueous or alcoholic solvents.
Coupling Reactions: Often performed in alkaline conditions with aromatic compounds like phenols or anilines.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted products can be obtained.
Azo Dyes: Formed through coupling reactions with aromatic compounds.
Amines: Resulting from the reduction of the diazonium group.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of functional materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The trimethoxyphenyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate: Known for its unique reactivity due to the presence of the diazonium group.
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethan-1-olate: Similar structure but with an ethanolate moiety instead of ethenolate.
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-ol: Contains a hydroxyl group instead of the ethenolate moiety.
Uniqueness
This compound is unique due to its combination of the diazonium group and the trimethoxyphenyl substituent. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
194670-55-8 |
|---|---|
Molekularformel |
C11H12N2O4 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
2-diazo-1-(2,4,6-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-9(16-2)11(8(14)6-13-12)10(5-7)17-3/h4-6H,1-3H3 |
InChI-Schlüssel |
WOESUFOGASZCTM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=[N+]=[N-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


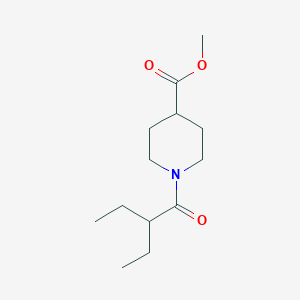
![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
![3,3'-[Sulfanediylbis(methylene)]dipyridine](/img/structure/B12569832.png)
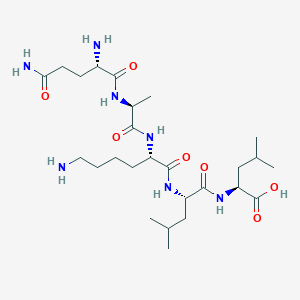
![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine](/img/structure/B12569863.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
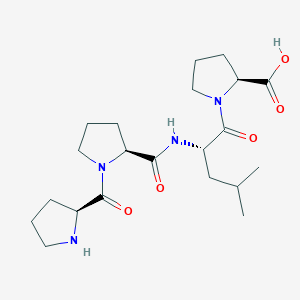
methanone](/img/structure/B12569880.png)

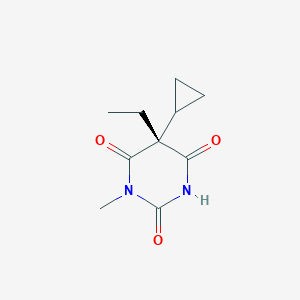
![3H-[1,2,4]Oxadiazolo[4,3-A]pyridine](/img/structure/B12569900.png)
